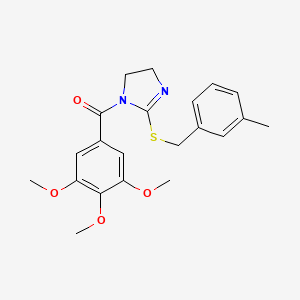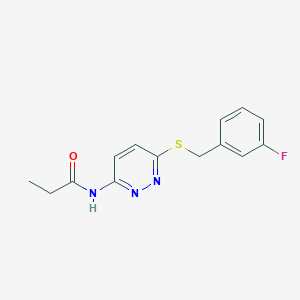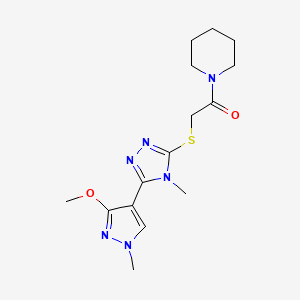![molecular formula C20H18FN7O4 B2766718 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1219911-70-2](/img/structure/B2766718.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C20H18FN7O4 and its molecular weight is 439.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
The synthesis of compounds related to the specified chemical involves complex chemical reactions aimed at creating novel molecules with potential therapeutic uses. For example, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents showcases the synthesis of mediator release inhibitors through a series of chemical reactions, including reacting arylamidines, treatment with phosphorus oxychloride, and cyclization with cyanogen bromide (Medwid et al., 1990). Another study detailed the structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, highlighting the significance of structural analysis in understanding the activity of these compounds (Gomha et al., 2018).
Anticancer and Antimicrobial Applications
Research into the anticancer and antimicrobial potential of derivatives similar to the specified compound has yielded promising results. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties were synthesized and showed significant antioxidant and anticancer activity, with some compounds being more cytotoxic against specific cancer cell lines (Tumosienė et al., 2020). Another study synthesized new 3-Heteroarylindoles as potential anticancer agents, revealing moderate to high anticancer activity compared with reference drugs (Abdelhamid et al., 2016).
Mechanistic Insights and Potential Therapeutic Uses
The research extends beyond synthesis and bioactivity to explore the mechanisms of action and potential therapeutic applications of these compounds. For example, pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and shown to induce apoptosis through G1 cell-cycle arrest in cancer cell lines, providing insight into their mechanism of anticancer activity (Fares et al., 2014).
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O4/c21-14-3-1-2-13(12-14)19-25-24-15-4-5-18(26-28(15)19)32-11-8-22-16(29)6-9-27-10-7-17(30)23-20(27)31/h1-5,7,10,12H,6,8-9,11H2,(H,22,29)(H,23,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQYBYKAVPUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
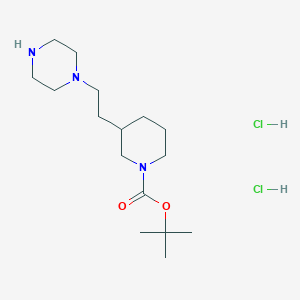
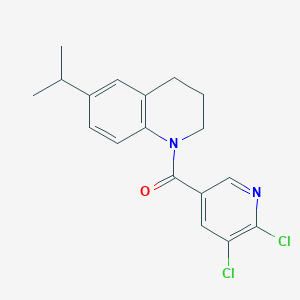
![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/new.no-structure.jpg)
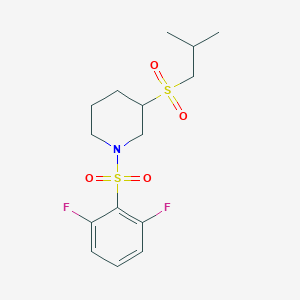
![N-[5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)
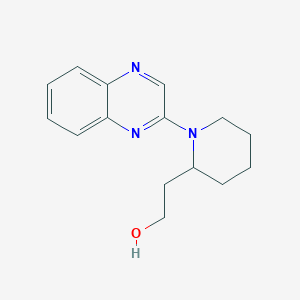
![2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766643.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2766644.png)

![N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2766648.png)
